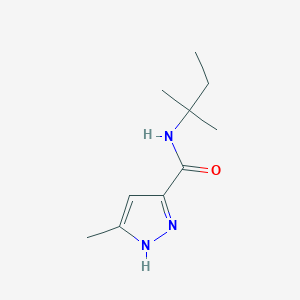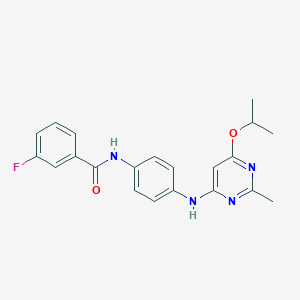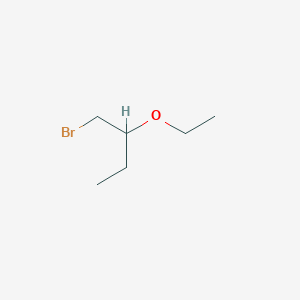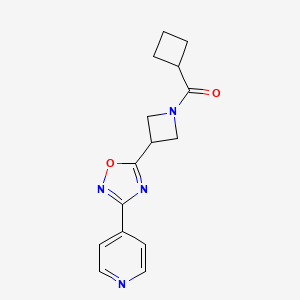
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among the scientific community due to its potential use in research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it an attractive tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
作用機序
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by this compound can have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and mood. One study found that this compound had a potent analgesic effect in a mouse model of neuropathic pain, which suggests that it could be used as a potential treatment for chronic pain.
実験室実験の利点と制限
One advantage of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. However, one limitation of using this compound is its potential for abuse and the need for strict safety protocols when handling and storing the compound.
将来の方向性
There are many potential future directions for research involving 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, including studies on its pharmacokinetics, toxicity, and potential therapeutic uses. One area of interest is the potential use of this compound as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and compounds.
合成法
The synthesis of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 5-fluoro-ADB with 3-methylbutan-2-amine in the presence of a catalyst to form the intermediate 5-fluoro-ADB-N-(3-methylbutan-2-yl) amine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, this compound.
科学的研究の応用
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug metabolism, and drug interactions. One study found that this compound had a high affinity for the CB1 receptor, which suggests that it could be used to study the role of the CB1 receptor in various physiological processes.
特性
IUPAC Name |
5-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(3,4)11-9(14)8-6-7(2)12-13-8/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAUOJUKQPYKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)
![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)


![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)

![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)
